2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cycloheptylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cycloheptylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a 4-bromoanilino moiety, which is further linked to a cycloheptylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cycloheptylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl derivative. One common method involves the reaction of benzenesulfonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. This reaction forms the intermediate 4-bromo-N-(benzenesulfonyl)aniline, which is then reacted with cycloheptylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cycloheptylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromoanilino moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond in the cycloheptylacetamide structure can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Reduced forms of the benzenesulfonyl group.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cycloheptylacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cycloheptylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonamide: Shares the benzenesulfonyl and bromine moieties but lacks the cycloheptylacetamide structure.
N-Cycloheptylacetamide: Contains the cycloheptylacetamide structure but lacks the benzenesulfonyl and bromine moieties.
Benzenesulfonyl Chloride: A precursor in the synthesis of various benzenesulfonamide derivatives.
Uniqueness
The presence of both the benzenesulfonyl and cycloheptylacetamide groups allows for versatile reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cycloheptylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c22-17-12-14-19(15-13-17)24(28(26,27)20-10-6-3-7-11-20)16-21(25)23-18-8-4-1-2-5-9-18/h3,6-7,10-15,18H,1-2,4-5,8-9,16H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJIPHMMDTXEPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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